

## **Introduction to Tautomerism in 2-Oxoindolines**

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Compound of Interest

Compound Name: 2-Oxoindoline-3-carbaldehyde

Cat. No.: B061587

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2-Oxoindoline, also known as oxindole, is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrolidone ring.[1] Its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active agents.[1][2] A key chemical feature of this scaffold is its ability to exist in different tautomeric forms, which are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] The two primary types of tautomerism exhibited by 2-oxoindoline derivatives are lactam-lactim and keto-enol tautomerism. The position of this equilibrium is a delicate balance influenced by the molecule's substitution pattern, the solvent, and the pH of the environment.[4][5]

# **Principal Tautomeric Forms**

The 2-oxoindoline core can undergo two significant types of prototropic tautomerism.

### **Lactam-Lactim Tautomerism**

This is an intrinsic property of the 2-oxoindoline ring system itself. It involves the migration of a proton between the nitrogen atom of the amide group (the lactam form) and the exocyclic oxygen atom (the lactim form).[2][6] In the solid state and in most common conditions, the lactam form is overwhelmingly stable and is the predominant species.[2][7] However, the existence of the lactim form, while often transient, can be supported by the formation of O-alkyl ethers or isatin- $\alpha$ -chlorides.[7]

## **Keto-Enol Tautomerism**



For 2-oxoindoline derivatives substituted at the C3 position with a group containing an  $\alpha$ -hydrogen (e.g., an acyl or alkyl group), keto-enol tautomerism becomes possible. This involves the interconversion between the ketone at C3 (keto form) and the corresponding enol, where a proton migrates from the  $\alpha$ -carbon to the carbonyl oxygen, forming a hydroxyl group and a C=C double bond within the five-membered ring.[4][8] This equilibrium is highly sensitive to electronic and steric effects of substituents.[4][9]

**Caption:** Tautomeric equilibria in the 2-oxoindoline scaffold.

# **Factors Influencing Tautomeric Equilibrium**

The relative population of each tautomer is not fixed and can be significantly shifted by several factors.

#### **Substituent Effects**

The electronic nature of substituents on the aromatic ring or at the C3 position plays a crucial role.

- Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO<sub>2</sub>, -Cl, -Br) on the phenyl ring can increase the acidity of the N-H proton, potentially favoring the lactim form, although the lactam form generally remains dominant.[10][11] In C3-substituted derivatives, EWGs can stabilize the enol form through resonance.
- Electron-Donating Groups (EDGs): EDGs (e.g., -OCH<sub>3</sub>, -CH<sub>3</sub>) generally stabilize the lactam and keto forms.
- Steric Hindrance: Bulky substituents, particularly at the C3 position, can be a driving force that shifts the equilibrium away from the more common β-keto-enol tautomer to the β-diketo form to relieve steric strain.[9]

### **Solvent Effects**

The polarity and hydrogen-bonding capability of the solvent have a profound impact on tautomeric preference.[12][13][14]

• Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with both the keto/lactam and enol/lactim forms. Their high dielectric constant can







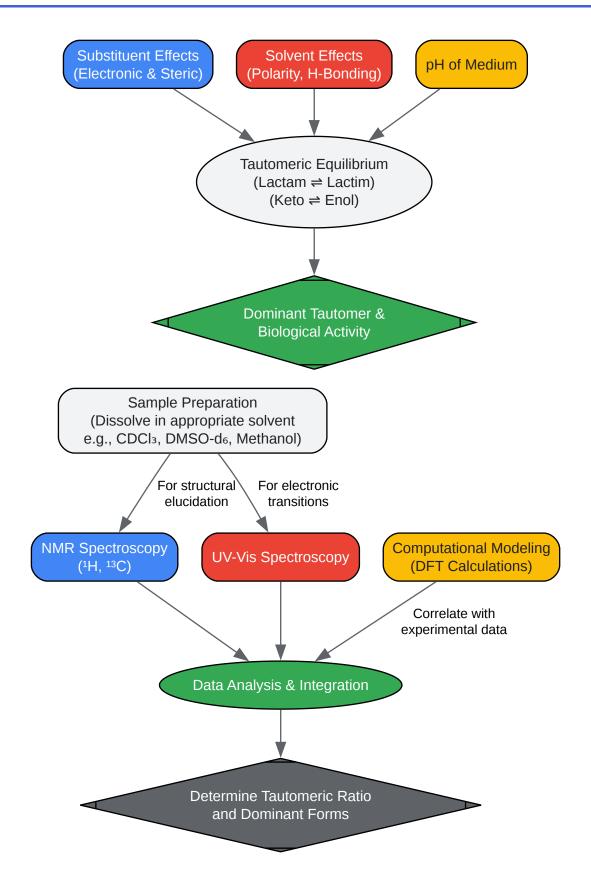
stabilize the more polar tautomer.[13][15] For instance, in some systems, polar protic solvents can increase the population of the keto-amine form over the phenol-imine form in related Schiff bases.[12]

- Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and stabilize tautomers with acidic protons. The presence of both tautomeric forms is often observed in solvents like DMSO.[12]
- Non-polar Solvents (e.g., benzene, cyclohexane): In these solvents, intramolecular hydrogen bonding is favored, which often stabilizes the enol form in C3-substituted derivatives.[12][16]

## pH Effects

The pH of the medium can control the protonation state of the molecule, thereby shifting the equilibrium. Deprotonation can lead to the formation of an enolate or a lactimate anion, which can then be reprotonated to yield either tautomer. This is particularly relevant in biological systems where pH gradients exist.[5][17]





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